molecular formula C8H4BrClN2O2 B3293884 3-Bromo-4-chloro-1H-indazole-6-carboxylic acid CAS No. 885523-31-9

3-Bromo-4-chloro-1H-indazole-6-carboxylic acid

Cat. No. B3293884
M. Wt: 275.48 g/mol
InChI Key: NPDJXUOZYYBUCQ-UHFFFAOYSA-N
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Description

“3-Bromo-4-chloro-1H-indazole-6-carboxylic acid” is a type of indazole derivative . Indazoles are characterized by a pyrrole ring fused to a benzene ring and can be substituted with various functional groups, including halogens like bromine and chlorine, to modify their chemical and physical properties.


Molecular Structure Analysis

The molecular formula of “3-Bromo-4-chloro-1H-indazole-6-carboxylic acid” is C8H5BrN2O2 . The InChI code is 1S/C8H5BrN2O2/c9-7-5-2-1-4 (8 (12)13)3-6 (5)10-11-7/h1-3H, (H,10,11) (H,12,13) and the InChI key is PKOJMSAMIIFLSC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-4-chloro-1H-indazole-6-carboxylic acid” is 241.04 . It is stored at ambient temperature and is a solid substance .

Safety And Hazards

The safety information available indicates that “3-Bromo-4-chloro-1H-indazole-6-carboxylic acid” may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-4-chloro-2H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-7-6-4(10)1-3(8(13)14)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDJXUOZYYBUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-1H-indazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-1H-indazole-6-carboxylic acid
Reactant of Route 2
3-Bromo-4-chloro-1H-indazole-6-carboxylic acid
Reactant of Route 3
3-Bromo-4-chloro-1H-indazole-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-chloro-1H-indazole-6-carboxylic acid
Reactant of Route 5
3-Bromo-4-chloro-1H-indazole-6-carboxylic acid
Reactant of Route 6
3-Bromo-4-chloro-1H-indazole-6-carboxylic acid

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